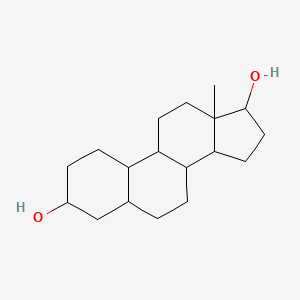

5|A-Estran-3|A,17|A-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5α-Estran-3β,17α-diol is a steroid compound with the molecular formula C18H30O2 and a molecular weight of 278.43 g/mol It is a derivative of estrone and belongs to the class of androgens and estrogens

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von 5α-Estran-3β,17α-Diol beinhaltet typischerweise die Reduktion von Östron oder anderen verwandten Steroiden. Ein gängiges Verfahren ist die katalytische Hydrierung von Östron in Gegenwart eines geeigneten Katalysators wie Palladium auf Kohlenstoff (Pd/C) unter Wasserstoffgas. Die Reaktionsbedingungen umfassen üblicherweise ein Lösungsmittel wie Ethanol und einen Temperaturbereich von 25-30 °C .

Industrielle Produktionsmethoden

Die industrielle Produktion von 5α-Estran-3β,17α-Diol beinhaltet häufig groß angelegte Hydrierungsprozesse. Die Verwendung von Durchflussreaktoren und fortschrittlichen Katalysatorsystemen ermöglicht eine effiziente und hochproduktive Produktion. Die Reaktionsbedingungen werden optimiert, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

5α-Estran-3β,17α-Diol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Östron oder andere verwandte Ketone zu bilden.

Reduktion: Eine weitere Reduktion kann zur Bildung von gesättigten Steroiden führen.

Substitution: Es kann Substitutionsreaktionen an den Hydroxylgruppen eingehen, um Ester oder Ether zu bilden.

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Katalytische Hydrierung mit Pd/C oder anderen Metallkatalysatoren.

Substitution: Reagenzien wie Acylchloride oder Alkylhalogenide in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Östron und andere Ketone.

Reduktion: Gesättigte Steroide.

Substitution: Ester und Ether von 5α-Estran-3β,17α-Diol.

Wissenschaftliche Forschungsanwendungen

5α-Estran-3β,17α-Diol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Vorläufer bei der Synthese verschiedener Steroidverbindungen verwendet.

Biologie: Untersucht für seine Rolle bei der Hormonregulation und Stoffwechselwegen.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Hormonersatztherapie und anderen Erkrankungen.

Industrie: Verwendung bei der Herstellung von Pharmazeutika und als Forschungswerkzeug bei der Medikamentenentwicklung.

5. Wirkmechanismus

Der Wirkmechanismus von 5α-Estran-3β,17α-Diol beinhaltet seine Wechselwirkung mit Androgen- und Östrogenrezeptoren. Es wirkt als Regulator der Gonadotropinsekretion und ist an verschiedenen hormonellen Signalwegen beteiligt. Die Verbindung bindet an spezifische Rezeptoren, was zu Veränderungen der Genexpression und nachfolgenden physiologischen Effekten führt .

Wirkmechanismus

The mechanism of action of 5α-Estran-3β,17α-diol involves its interaction with androgen and estrogen receptors. It acts as a regulator of gonadotropin secretion and has been implicated in various hormonal pathways. The compound binds to specific receptors, leading to changes in gene expression and subsequent physiological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5α-Androstan-3β,17α-Diol: Ein wichtiger Metabolit von Testosteron mit androgener Aktivität.

5β-Estran-17α-Ethinyl-3α,17β-Diol: Eine weitere Steroidverbindung mit ähnlichen Strukturmerkmalen.

Estran-3,17-dion: Ein potenter Inhibitor von Isomerase.

Einzigartigkeit

5α-Estran-3β,17α-Diol ist aufgrund seiner spezifischen Konfiguration und Hydroxylierungsmuster einzigartig, die ihm unterschiedliche biologische Aktivitäten verleihen. Seine Fähigkeit, sowohl mit Androgen- als auch mit Östrogenrezeptoren zu interagieren, macht es zu einer vielseitigen Verbindung in Forschung und Therapie .

Eigenschaften

IUPAC Name |

13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKATSBSLLYTMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12287698.png)

![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)

![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)

![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-bromo-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12287809.png)